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Summary of Key Experimental Findings on 15-PGDH

Study Focus /
Model System

Key Finding Related to
15-PGDH

Measured Outcome of 15-PGDH
Manipulation

Reference

Core Biochemical
Function

Catalyzes oxidation of

PGE2 to 15-keto-PGE2.

15-keto-PGE2 has significantly lower

biological activity.

[1] [2]

Colorectal Cancer
Liver Metastases
(Human)

Intra-tumoral

heterogeneity in PGE2
levels and 15-PGDH

activity.

PGE2 higher in tumor center; 15-

PGDH protein higher but activity
lower due to reduced NAD+

availability.

[3]

Aged Muscle Mass
(Mouse Model)

15-PGDH is upregulated

in aged muscle.

Genetic or pharmacological

(SW033291) inhibition increased
PGE2, rejuvenating muscle mass and

strength.

[4] [5]

Acute Liver Injury
(Mouse Model)

Hepatic 15-PGDH

overexpression is
protective.

Transgenic mice had higher 15-keto-

PGE2, were resistant to LPS-induced
injury via PPAR-γ activation in Kupffer

cells.

[2]
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Study Focus /
Model System

Key Finding Related to
15-PGDH

Measured Outcome of 15-PGDH
Manipulation

Reference

Acute Kidney
Injury (Mouse
Model)

15-PGDH is upregulated

after LPS-induced injury.

Pharmacological inhibition

(SW033291) attenuated renal injury,
regulated apoptosis, autophagy, and

oxidative stress.

[6]

Detailed Experimental Protocols

To help you evaluate or replicate these key findings, here are the methodologies from the pivotal studies

summarized above.

Study on Intra-tumoral Heterogeneity in CRCLM (PMC3598740)
[3]

Objective: To test the hypothesis that there is intra-tumoral variability in PGE2 content and 15-PGDH

levels/activity in human colorectal cancer liver metastases (CRCLM).
Tissue Collection: Fresh tumor tissue was collected from 20 patients undergoing liver resection for

CRCLM. A strict protocol was used to dissect and sample tissue from defined peripheral and central
tumor regions.

Key Analyses:
PGE2 Measurement: Tissue PGE2 levels were quantified using a competitive immunoassay

(Amersham Biosciences), normalized to total protein (Bradford assay).
15-PGDH & COX-2 Expression: Protein expression was analyzed by immunohistochemistry

(IHC) on formalin-fixed paraffin-embedded tissue sections. A computerized scoring method
(Aperio software) ensured objective quantification.

15-PGDH Activity & NAD+/NADH: 15-PGDH enzyme activity and NAD+/NADH levels were
measured in tissue samples from the center and periphery of tumors.

In Vitro Model: LIM1863 human CRC cells were used to model epithelial-mesenchymal transition
(EMT), induced by transforming growth factor-β (TGFβ).

Study on Rejuvenating Aged Muscle (Science, 2021) [4] [5]
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Objective: To determine the role of 15-PGDH in age-related muscle loss (sarcopenia) and evaluate

its inhibition as a therapeutic strategy.
Animal Model: Young and aged mice.

Interventions:
Genetic Inhibition: Adeno-associated viral (AAV) vectors delivering shRNA to knock down 15-

PGDH in muscles.
Pharmacological Inhibition: Treatment with SW033291 (SW), a potent small-molecule

inhibitor of 15-PGDH.
Overexpression: AAV-mediated overexpression of 15-PGDH in young mouse muscles to

confirm its atrophy-inducing effect.
Key Assessments:

PGE2 Levels: Measured in muscle tissue using liquid chromatography-tandem mass
spectrometry (LC-MS/MS).

Muscle Function: Muscle mass, strength, and exercise performance were evaluated.
Cell Source Identification: Multiplex tissue imaging (CODEX) and qRT-PCR on isolated

myofibers and macrophages identified the cellular sources of 15-PGDH in aged muscle.
Pathway Analysis: RNA sequencing (RNAseq) and Western blotting were used to analyze

downstream signaling pathways (e.g., ubiquitin-proteasome, TGF-β, mitochondrial function).

Study on Acute Liver Injury (PLOS One, 2017) [2]

Objective: To evaluate the significance of 15-PGDH in LPS-induced acute liver injury.
Animal Model: Transgenic mice with liver-specific overexpression of 15-PGDH (15-PGDH Tg) and

wild-type controls.
Injury Model: Mice were injected intraperitoneally with LPS and Galactosamine (GalN) to induce

acute liver inflammation and injury.
Key Analyses:

Survival & Liver Injury: Survival rates, serum ALT/AST levels, and liver histology (H&E
staining) were assessed.

Cellular Mechanisms: Apoptosis (caspase-3 activity, PARP cleavage), macrophage activation
(F4/80 IHC), and inflammatory cytokines were measured.

In Vitro Co-culture: Conditioned medium from 15-PGDH Tg hepatocytes or 15-keto-PGE2 was
applied to Kupffer cells to test the paracrine anti-inflammatory effect.

PPAR-γ Antagonism: The PPAR-γ antagonist GW9662 was used in vitro and in vivo to confirm
the mechanism of action.

Signaling Pathways and Regulatory Role
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The following diagram illustrates the core biochemical relationship between 15-PGDH and the PGE2

signaling pathway.

Core pathway of PGE2 synthesis by COX/PGE-synthases and degradation by 15-PGDH.

Therapeutic Implications and Future Directions

The regulation of PGE2 by 15-PGDH presents a compelling therapeutic target. Strategies are being explored

for both inhibiting and inducing the enzyme, depending on the pathological context.

15-PGDH Inhibition: In conditions where boosting PGE2 signaling is desirable (e.g., sarcopenia [4]

[5], enhancing hematopoietic stem cell transplantation [6], and potentially tissue regeneration), 15-
PGDH inhibitors like SW033291 are being investigated. This approach aims to increase local,

physiological levels of PGE2 to promote repair and regeneration.
15-PGDH Induction or Mimetics: Conversely, in pathologies driven by excessive PGE2, such as

cancer progression [7] [3] [1] or acute inflammatory injury [2], strategies to increase 15-PGDH
activity or use 15-keto-PGE2 mimetics could be beneficial. This would enhance the negative

feedback on PGE2, suppressing its pro-tumorigenic and pro-inflammatory effects.

In summary, 15-PGDH is a central metabolic gatekeeper that exerts profound effects on PGE2 signaling,

influencing a wide array of physiological and pathological processes. Its therapeutic modulation holds

significant promise across diverse disease areas.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Recent advances in studies of 15 - PGDH as a key enzyme for the... [pubmed.ncbi.nlm.nih.gov]

2. 15-hydroxyprostaglandin dehydrogenase ( 15 - PGDH )... | PLOS One [journals.plos.org]

3. Regional differences in prostaglandin E2 metabolism in human... [pmc.ncbi.nlm.nih.gov]

4. Inhibition of prostaglandin- degrading enzyme 15 - PGDH rejuvenates... [pubmed.ncbi.nlm.nih.gov]

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 4 / 5 Tech Support

https://pubmed.ncbi.nlm.nih.gov/33303683/
https://link.springer.com/article/10.1186/s43556-020-00025-w
https://www.frontiersin.org/journals/physiology/articles/10.3389/fphys.2020.00138/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC3249979/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3598740/
https://pubmed.ncbi.nlm.nih.gov/34655851/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0176106
https://www.smolecule.com/products/s12860189?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/34655851/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0176106
https://pmc.ncbi.nlm.nih.gov/articles/PMC3598740/
https://pubmed.ncbi.nlm.nih.gov/33303683/
https://www.smolecule.com/products/s12860189?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


5. Inhibition of -PDGH: a strategy to rejuvenate aged muscles? [link.springer.com]

6. Frontiers | Pharmacologic Blockade of 15 - PGDH Protects Against... [frontiersin.org]

7. Regulation of Immune Responses by Prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [how does 15-PGDH degradation affect PGE2 signaling].

Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b12860189#how-

does-15-pgdh-degradation-affect-pge2-signaling]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United

States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 5 Tech Support

https://link.springer.com/article/10.1186/s43556-020-00025-w
https://www.frontiersin.org/journals/physiology/articles/10.3389/fphys.2020.00138/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC3249979/
https://www.smolecule.com/products/b12860189#how-does-15-pgdh-degradation-affect-pge2-signaling
https://www.smolecule.com/products/b12860189#how-does-15-pgdh-degradation-affect-pge2-signaling
https://www.smolecule.com/products/b12860189#how-does-15-pgdh-degradation-affect-pge2-signaling
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s12860189?utm_src=pdf-bulk
https://www.smolecule.com/products/s12860189?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

